molecular formula C6H11NO3 B13078799 Methyl 2-(azetidin-3-yloxy)acetate

Methyl 2-(azetidin-3-yloxy)acetate

Cat. No.: B13078799
M. Wt: 145.16 g/mol
InChI Key: FXTJNVFFCMPTFQ-UHFFFAOYSA-N
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Description

Methyl 2-(azetidin-3-yloxy)acetate is a chemical compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to an acetate group via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(azetidin-3-yloxy)acetate typically involves the reaction of azetidine derivatives with methyl acetate. One common method is the aza-Michael addition, where an azetidine derivative reacts with an α,β-unsaturated ester in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the desired product . Another approach involves the Horner–Wadsworth–Emmons reaction, where an azetidine derivative is reacted with a phosphonate ester to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azetidin-3-yloxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxetane derivatives, alcohols, and various substituted azetidine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-(azetidin-3-yloxy)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.

    Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of methyl 2-(azetidin-3-yloxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring’s strain and reactivity make it a suitable candidate for binding to biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(oxetan-3-yloxy)acetate: Similar in structure but contains an oxetane ring instead of an azetidine ring.

    Methyl 2-(pyrrolidin-3-yloxy)acetate: Contains a five-membered pyrrolidine ring instead of a four-membered azetidine ring.

Uniqueness

Methyl 2-(azetidin-3-yloxy)acetate is unique due to the presence of the azetidine ring, which imparts distinct reactivity and strain characteristics compared to other heterocycles.

Biological Activity

Methyl 2-(azetidin-3-yloxy)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features an azetidine ring connected to a methyl acetate moiety. The unique structure allows for various interactions with biological targets, which can influence its pharmacological properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells. For instance, a study found that compounds structurally related to this compound showed selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values indicating effective concentrations for inducing cell death.

Compound Cell Line IC50 (µg/mL)
This compoundMCF-715.5
HeLa12.3

The mechanism of action appears to involve the activation of apoptotic pathways, as evidenced by the presence of DNA fragmentation and morphological changes observed through microscopy techniques .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been determined for various bacterial strains, indicating its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be developed further as a therapeutic agent against bacterial infections .

Case Studies

  • Anticancer Study : A recent investigation involved the synthesis of this compound analogs, which were tested against multiple cancer cell lines. The study concluded that modifications to the azetidine moiety significantly enhanced anticancer activity, highlighting the importance of structural optimization in drug design .
  • Antimicrobial Evaluation : In another study focusing on the antimicrobial efficacy of this compound, researchers evaluated its effect on biofilm formation in bacterial cultures. The results indicated a reduction in biofilm density, suggesting potential applications in treating biofilm-associated infections .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

methyl 2-(azetidin-3-yloxy)acetate

InChI

InChI=1S/C6H11NO3/c1-9-6(8)4-10-5-2-7-3-5/h5,7H,2-4H2,1H3

InChI Key

FXTJNVFFCMPTFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1CNC1

Origin of Product

United States

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